Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. This compound serves as a substrate for various serine proteases, particularly elastase and chymotrypsin, facilitating the understanding of enzyme kinetics and substrate specificity. Its structural design allows for the release of a fluorescent signal upon cleavage by specific proteases, making it a valuable tool in protease research and diagnostics.
Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin is classified as a synthetic peptide substrate. It is derived from natural amino acids, specifically alanine and proline, and is designed to mimic peptide sequences that are typically cleaved by serine proteases. The compound is commercially available from various suppliers, including Chem-Impex, which provides detailed specifications regarding its chemical properties and applications .
The synthesis of Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for this purpose.
The molecular structure of Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin features a coumarin moiety linked to a peptide chain comprising four amino acids: two alanines, one proline, and an acetyl group at the N-terminus. The amidomethylcoumarin component serves as a fluorogenic tag that emits fluorescence upon cleavage by proteases.
Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin undergoes hydrolysis when acted upon by specific serine proteases, leading to the release of the fluorescent coumarin derivative. This reaction can be represented as follows:
The reaction kinetics can be analyzed using Michaelis-Menten kinetics, where parameters such as (Michaelis constant) and (turnover number) are determined to characterize enzyme activity against this substrate .
Upon introduction of Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin into a reaction mixture containing an appropriate serine protease, the enzyme recognizes and binds to the substrate. The catalytic mechanism involves:
Kinetic studies have shown that Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin exhibits varying affinities for different proteases, with reported values indicating its specificity for elastase over other enzymes .
Relevant analyses indicate that modifications in the peptide sequence can significantly affect its interaction with proteases and its fluorescent properties .
Acetyl-Ala-Ala-Pro-Ala-amidomethylcoumarin is widely used in scientific research for:
This compound's ability to provide real-time fluorescence signals makes it particularly useful in high-throughput screening environments where rapid assessment of enzyme activity is required .
Ac-Ala-Ala-Pro-Ala-AMC (Ac-AAPA-AMC) exemplifies a critical class of protease detection tools that leverage intramolecular fluorescence quenching. This tetrapeptide conjugate features a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore, which remains non-fluorescent until enzymatic cleavage releases free AMC. The resulting fluorescence surge (excitation/emission: 360–380 nm/440–460 nm) enables real-time quantification of enzymatic activity with high sensitivity [2] [3] [4]. Its sequence strategically targets proteases with specificity for alanine at the P1 position—a niche distinguishing it from canonical substrates like Suc-AAPF-AMC (P1 phenylalanine for chymotrypsin-like enzymes) [2] [7]. Such substrates address the persistent challenge of cross-reactivity avoidance among proteases with overlapping catalytic mechanisms, a limitation noted in studies on neutrophil serine proteases and immunoproteasomes [4] [7].
The development of Ac-AAPA-AMC parallels key innovations in peptide-based substrate design. Early fluorogenic substrates (e.g., simple AMC-conjugated amino acids) lacked the specificity needed for complex protease studies. The 1990s saw the adoption of Positional Scanning Synthetic Combinatorial Libraries (PS-SCL), enabling systematic mapping of protease subsite preferences [7]. This approach revealed that unnatural amino acids could enhance specificity—leading to concepts like Hybrid Combinatorial Substrate Libraries (HyCoSuL) [7]. Ac-AAPA-AMC emerged as a product of this evolution, where the Ala-Ala-Pro-Ala backbone was optimized to exploit non-prime site interactions in target proteases. Its first commercial documentation (CAS: 62037-45-0) highlighted storage at -0°C, indicating stability challenges inherent to peptide-fluorophore conjugates [1].
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